molecular formula C17H17N3OS B479127 4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 346641-16-5

4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B479127
CAS RN: 346641-16-5
M. Wt: 311.4g/mol
InChI Key: PSORKIJFZOFJRX-UHFFFAOYSA-N
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Description

“4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol” is an organic compound with the empirical formula C10H11N3S . It has a molecular weight of 205.28 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The compound has a SMILES string of CC1=NN=C(S)N1CC2=CC=CC=C2 . This represents the structure of the molecule in a linear format. The InChI key for the compound is KPEVOVMFLHPYIS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a solid . It has a CAS Number of 91129-84-9 . Unfortunately, the specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved information.

Scientific Research Applications

Peroxisome Proliferator-Activated Receptors (PPAR) Agonists

Triazole derivatives have been explored for their potential as agonists of type δ/β peroxisome proliferator-activated receptors (PPARδ/β). These receptors are involved in the regulation of fatty acid storage and glucose metabolism, and thus, compounds targeting these receptors could be significant in the treatment of metabolic disorders .

Antibacterial Agents

The structure of triazole compounds, particularly with certain substituents, has been found crucial for potent antibacterial activity. This suggests that the compound could be part of research into new antibacterial agents, given its triazole core and potential for modification .

Synthesis of New Compounds

The compound “4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol” itself could be used as a precursor or intermediate in the synthesis of more complex molecules. Its structure allows for further chemical modifications which can lead to the creation of new pharmacologically active agents .

Safety and Hazards

The compound has a GHS07 pictogram, with a signal word of "Warning" . It has a hazard statement of H302, which means it is harmful if swallowed . The precautionary statements include P264, P270, P301 + P312, and P501 . It has an acute toxicity classification of 4 for oral intake . The compound is classified as a combustible solid (Storage Class Code 11) . It has a WGK of 3 .

Mechanism of Action

Target of Action

This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . As a novel chemical entity, its interactions with various biochemical pathways need to be investigated through rigorous scientific research.

Result of Action

The molecular and cellular effects of the compound’s action are yet to be determined . Understanding these effects is critical for assessing the potential therapeutic applications of this compound.

properties

IUPAC Name

4-benzyl-3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-13-7-5-6-10-15(13)21-12-16-18-19-17(22)20(16)11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSORKIJFZOFJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NNC(=S)N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

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